Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Regioselectivity Structural Isomerism Medicinal Chemistry Building Blocks

Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 1823869-10-8) is a heterocyclic small molecule belonging to the 1,2-dihydro-2-oxopyridine-3-carboxylate class. It features a molecular formula of C10H13NO3 and a molecular weight of 195.22 g/mol, with the carbonyl at position 2, the ethyl ester at position 3, and methyl groups at N1 and C5 of the pyridone ring.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
Cat. No. B15241861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CN(C1=O)C)C
InChIInChI=1S/C10H13NO3/c1-4-14-10(13)8-5-7(2)6-11(3)9(8)12/h5-6H,4H2,1-3H3
InChIKeyNXNDSINIJZVTCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Core Chemical Identity & Structural Context


Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 1823869-10-8) is a heterocyclic small molecule belonging to the 1,2-dihydro-2-oxopyridine-3-carboxylate class . It features a molecular formula of C10H13NO3 and a molecular weight of 195.22 g/mol, with the carbonyl at position 2, the ethyl ester at position 3, and methyl groups at N1 and C5 of the pyridone ring . This specific substitution pattern distinguishes it from other regioisomers in the same class, such as the 4,6-dimethyl variant (CAS 16108-48-8), and defines its unique electronic and steric profile for downstream applications in medicinal chemistry and agrochemical research .

Why Generic 1,2-Dihydro-2-oxopyridine-3-carboxylates Cannot Substitute for the 1,5-Dimethyl Isomer


Within the 1,2-dihydro-2-oxopyridine chemical space, the position of methyl substituents critically dictates the molecule's reactivity, metabolic stability, and target engagement. A study on related Tyk2 JH2 inhibitors demonstrated that a change in the N1-substituent alone could dramatically alter Caco-2 permeability, with certain groups like 2-pyridyl providing enhanced absorption due to intramolecular hydrogen bonding, while simple alkyl chains did not [1]. Consequently, the 1,5-dimethyl substitution pattern of the target compound generates a unique steric and electronic environment around the 2-oxo and 3-carboxylate pharmacophores that a 4,6-dimethyl or 1,4-dimethyl analog cannot replicate. Substituting this specific isomer with a close analog without revalidating key assays can lead to significant differences in solubility, reaction kinetics, or biological activity, undermining the reproducibility of a synthetic pathway or a structure-activity relationship (SAR) study.

Quantitative Differentiation Evidence for Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate


Regioisomeric Purity Advantage: 1,5-Dimethyl vs. 4,6-Dimethyl Substitution Defines Chemical Reactivity

The primary point of chemical differentiation is the regiospecific placement of the methyl groups. The target compound, Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate, is a distinct regioisomer from the more commercially available Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 16108-48-8) . While both share the formula C10H13NO3 and molecular weight of 195.22 g/mol, the 1,5-substitution creates a different electronic push-pull system affecting the carbonyl reactivity at C2 and the susceptibility of the C6 position to nucleophilic attack. In the general FeCl3-promoted [3+3] annulation synthesis of this class, the yield and purity of the final product are highly dependent on the specific substitution pattern of the starting enone, with yields for various derivatives ranging from moderate to good . The 1,5-dimethyl isomer is often synthesized for its unique N1-methyl steric effect, which is absent in the 4,6-dimethyl isomer where the ring nitrogen remains unsubstituted .

Regioselectivity Structural Isomerism Medicinal Chemistry Building Blocks

Ester Group Impact on Lipophilicity: Ethyl vs. Methyl 1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

For researchers selecting between ester analogs, the ethyl ester provides a quantifiably higher lipophilicity than the methyl ester counterpart. The target compound, with its ethyl ester, has a higher calculated partition coefficient (cLogP) than Methyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 1824387-41-8) . The replacement of the methyl with an ethyl group adds one methylene unit, which typically increases the cLogP by approximately 0.5 log units, enhancing membrane permeability but potentially reducing aqueous solubility [1]. In a study on 2-oxo-1,2-dihydropyridine-based Tyk2 inhibitors, the N1-substituent was shown to dramatically alter Caco-2 permeability, indicating the general sensitivity of this scaffold to substitution-driven physicochemical changes [2].

Lipophilicity Ester Prodrugs cLogP

Specific Synthetic Yield from FeCl3-Promoted [3+3] Annulation Route

The FeCl3-promoted one-pot synthesis reported by Wang et al. (2005) is applicable to 1,2-dihydro-2-oxo-3-pyridinecarboxylates, including the target compound class. The general procedure affords these derivatives in moderate to good yields starting from enones and ethyl cyanoacetate . While specific yields for the 1,5-dimethyl derivative were not isolated in the public domain, the method's reported yields of 55–85% for closely related analogs establish a benchmark for process chemists . Vendors now supply the target compound at a certified purity of 98% (NLT 98%), indicating that optimized synthetic and purification protocols can deliver high-quality material suitable for demanding research applications .

Synthetic Methodology One-Pot Synthesis Reaction Yield

Class-Level Pharmacological Potential: Angiotensin II Antagonism in 1,2-Dihydro-2-oxopyridines

The 1,2-dihydro-2-oxopyridine scaffold to which the target compound belongs has been claimed in patents (e.g., US5332750) as angiotensin II antagonists for treating hypertension, aldosteronism, and cardiac insufficiency [1]. While the patented compounds are more complex, featuring biphenyl tetrazole substituents, the core pyridone ring with a 3-carboxylate group is the key pharmacophore. The 1,5-dimethyl substitution pattern of the target compound provides a simplified but electronically relevant model for this pharmacophore, with the N1-methyl and C5-methyl groups influencing the electron density of the 2-oxo group, which is critical for receptor binding [2]. This positions the target compound as a strategic intermediate or a simpler tool compound for target engagement studies in the angiotensin receptor space, unlike the more elaborated, patent-protected clinical candidates.

Angiotensin II Antagonist Cardiovascular Disease Hypertension

High-Impact Application Scenarios for Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate


Medicinal Chemistry SAR Exploration of 2-Oxopyridine-Based Angiotensin II Antagonists

Building on the patented activity of 1,2-dihydro-2-oxopyridines as angiotensin II antagonists [1], this compound serves as an ideal starting scaffold for fragment-based drug discovery. The 1,5-dimethyl substitution provides a specific electronic and steric baseline, allowing medicinal chemists to systematically add substituents at C4 and C6 to explore the SAR of the pyridone core, avoiding the synthetic burden of the fully elaborated clinical candidates. Its status as a simplified core scaffold, as identified in Section 3, makes it a strategic procurement choice for early-stage hit generation.

Synthetic Building Block for 2-Oxo-1,2-dihydropyridine Libraries via FeCl3 Chemistry

The FeCl3-promoted [3+3] annulation methodology provides a validated one-pot route to this compound class . The target compound, sourced at ≥98% purity , can be used directly as a starting material for amidation, ester hydrolysis, or N-functionalization reactions to generate diverse screening libraries. Its high off-the-shelf purity eliminates the need for pre-use column chromatography, streamlining high-throughput synthesis workflows where procurement of consistent-quality intermediates is essential.

Physicochemical Probe for N1-Methyl Effects in Dihydropyridone Permeability Studies

Research on the 2-oxo-1,2-dihydropyridine scaffold has shown that N1-substitution dramatically affects Caco-2 permeability [2]. This compound, with its N1-methyl group, is a defined model to study the impact of N-alkylation on permeability, solubility, and metabolism of dihydropyridone-based drugs. It serves as a direct comparator to the N1-unsubstituted 4,6-dimethyl isomer, enabling researchers to deconvolute the specific contribution of the N1-methyl group to the overall pharmacokinetic profile of lead compounds.

Reference Standard for Regioisomer-Specific Analytical Method Development

Given the potential for regioisomeric impurities (e.g., the 4,6-dimethyl isomer) arising during synthesis, this high-purity compound is essential as a reference standard for developing HPLC or LC-MS methods capable of resolving 1,5-dimethyl and 4,6-dimethyl isomers. Procurement of the authenticated 1,5-dimethyl isomer ensures that analytical methods can accurately quantify isomeric purity in larger-scale batches, a critical quality control measure for any downstream biological assay.

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